molecular formula C9H18O2 B1620464 1-Methylhexyl acetate CAS No. 5921-82-4

1-Methylhexyl acetate

Cat. No.: B1620464
CAS No.: 5921-82-4
M. Wt: 158.24 g/mol
InChI Key: VJYWBLDDQZIGJI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Methylhexyl acetate plays a role in biochemical reactions, particularly in the context of fermentation processes. It has been observed to interact with enzymes and proteins involved in the metabolism of sugars. For instance, during the fermentation of cocoa beans, this compound is produced through the action of yeast and lactic acid bacteria, such as Lactobacillus plantarum and Pichia fermentans . These microorganisms enhance sugar metabolism and contribute to the formation of aromatic compounds, including this compound. The interactions between this compound and these enzymes and proteins are crucial for the development of the characteristic flavors and aromas in fermented products.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the glycolipid metabolism in cells. The compound can modulate the levels of short-chain fatty acids (SCFAs), which are key regulators of glucose and lipid metabolism . By influencing SCFA pathways, this compound can impact energy balance and physiological functions in cells. Additionally, it has been suggested that this compound may play a role in the regulation of protein acetylation, a post-translational modification that affects gene expression and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes involved in acetate metabolism, such as acyl-CoA short-chain synthetases (ACSS1 and ACSS2) . These enzymes convert this compound into acetyl-CoA, a central molecule in cellular metabolism. The acetyl-CoA produced can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. Additionally, this compound may influence the activity of transcription factors and other regulatory proteins through its effects on protein acetylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions but may degrade when exposed to high temperatures or prolonged storage . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, its impact on glycolipid metabolism and protein acetylation can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic processes, such as enhancing glycolipid metabolism and energy balance . At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic imbalances . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to acetyl-CoA by acyl-CoA short-chain synthetases . This conversion allows the compound to participate in the TCA cycle, fatty acid synthesis, and other metabolic processes. The interactions between this compound and enzymes such as ACSS1 and ACSS2 are crucial for its role in cellular metabolism. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key regulatory proteins and transcription factors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its activity and function. For example, its presence in the cytoplasm and mitochondria can influence energy metabolism and other cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in the mitochondria can enhance its role in energy metabolism, while its presence in the nucleus may influence gene expression and protein acetylation . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanisms of action and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylhexyl acetate can be synthesized through the esterification reaction between 1-methylhexanol and acetic acid . The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methylhexyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: 1-Methylhexanol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-Methylhexyl acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methylhexyl acetate stands out due to its specific molecular structure, which imparts a unique scent profile and chemical reactivity. Its longer carbon chain compared to ethyl acetate and methyl butyrate results in different physical properties and applications .

Properties

IUPAC Name

heptan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYWBLDDQZIGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863653
Record name Heptan-2-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5921-82-4
Record name 2-Heptyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5921-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylhexyl acetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.134
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Record name 2-HEPTYL ACETATE
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Synthesis routes and methods

Procedure details

2-Heptanol (162 g, 1.4 mol, Aldrich) and sodium acetate (16 g, Aldrich) were heated to 100° C. and then acetic anhydride (190 ml, BDH GPR) was added over a 1 hour period at 100-130° C. The mixture was heated to reflux for 3 hours. The reaction mixture was then cooled, washed with water, washed with aqueous sodium bicarbonate to neutrality, dried over sodium sulfate, and then concentrated. Fractional distillation of the crude residue under vacuum provided 1-methylhexyl acetate (107-108°/95-100 mm Hg, 67% yield), the structure of which was confirmed by mass spectroscopy, nuclear magnetic resonance spectroscopy, and infra red spectroscopy (not shown).
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Heptyl acetate and where is it found naturally?

A1: 2-Heptyl acetate, also known as 1-Methylhexyl acetate, is a naturally occurring compound found in various sources, including fruits and insects. It contributes to the characteristic aroma of certain fruits like bananas [] and cacao pulp []. In insects like honeybees, it is a component of the alarm pheromone released from their sting glands [].

Q2: How does the stereochemistry of 2-Heptyl acetate influence its sensory properties?

A2: Research has shown that both the acetylation and the configurations of the two asymmetric centers in 2-Heptyl acetate significantly influence its odor properties []. For instance, 4-mercapto-2-heptanol, a related compound found in cooked bell pepper, exhibits different odor thresholds and qualities depending on the stereochemistry of its isomers []. This suggests that slight structural modifications can lead to distinct sensory perceptions of this compound class.

Q3: Has 2-Heptyl acetate shown potential for pest control applications?

A3: Yes, studies have demonstrated the repellent properties of 2-Heptyl acetate against stored product insect pests, specifically Tribolium castaneum and Rhyzopertha dominica []. When tested alongside other monoterpenoids naturally found in plants like Aframomum melegueta and Zingiber officinale, 2-Heptyl acetate effectively reduced insect presence in treated areas []. This suggests potential for its use as a natural repellent or fumigant in stored product pest control.

Q4: Are there any known halogenated derivatives of 2-Heptyl acetate found in nature?

A4: Yes, research has identified halogenated metabolites, including brominated 2-heptanols and 2-heptyl acetates, in the tetrasporophyte of certain red algae species []. This finding highlights the diverse chemical modifications that can occur naturally within this compound class.

Q5: What analytical techniques are commonly used to identify and quantify 2-Heptyl acetate?

A5: Various analytical techniques have been employed to study 2-Heptyl acetate. These include:

  • Headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC/MS) for isolating and identifying volatile compounds in natural sources like cacao pulp [].
  • Capillary gas chromatography (GC) with chiral stationary phases to separate and analyze the stereoisomers of 2-Heptyl acetate and related compounds [].
  • GC/Olfactometry for determining the odor thresholds and properties of different stereoisomers [].

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